N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine
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Overview
Description
N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a methyl group attached to the pyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-6-methylpyrimidine with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: In the industrial sector, the compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in metabolic pathways, affecting the overall metabolic processes within cells.
Receptors: It can interact with cell surface receptors, influencing signal transduction pathways and altering cellular responses
Comparison with Similar Compounds
N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine can be compared with other similar compounds to highlight its uniqueness:
N-cyclopropyl-6-methylpyrimidin-4-amine: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: This compound has additional phenyl and trifluoroacetyl groups, which can significantly alter its reactivity and applications.
2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol:
The presence of the fluorine atom and the cyclopropyl group in this compound contributes to its unique properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H10FN3 |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
N-cyclopropyl-5-fluoro-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C8H10FN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
JJTKECKPKGIYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2CC2)F |
Origin of Product |
United States |
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